

Application Notes and Protocols: Silencing Neuronal Activity with Clozapine N-oxide

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Compound of Interest

Compound Name: *clozapine N-oxide*

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Introduction

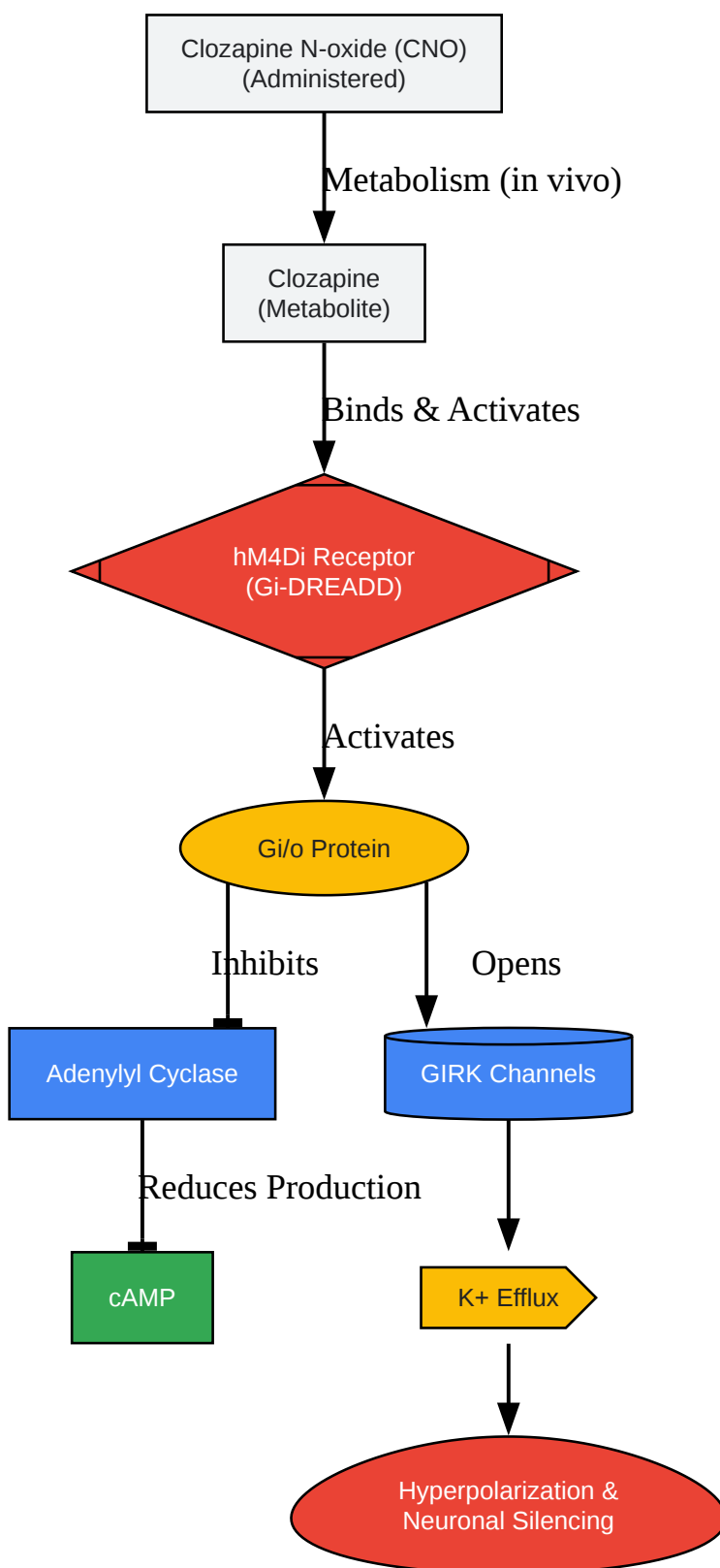
Chemogenetics has revolutionized neuroscience by providing a means to control neuronal activity in a targeted and reversible manner. A cornerstone of this technology is the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule. For silencing neuronal activity, the most widely used system involves the Gi-coupled DREADD, hM4Di, and its actuator, **Clozapine N-oxide** (CNO).^{[1][2][3]}

This document provides a comprehensive guide to the use of CNO for silencing neuronal activity. It covers the underlying mechanism of action, detailed protocols for both in vitro and in vivo applications, and a summary of key quantitative data to aid in experimental design.

Mechanism of Action: The CNO-DREADD System

Initially, CNO was believed to be a pharmacologically inert ligand that directly activated DREADD receptors. However, recent studies have revealed a more nuanced mechanism. In vivo, CNO acts as a prodrug, being metabolized into clozapine.^[4] It is clozapine that readily crosses the blood-brain barrier and acts as a high-affinity agonist for the hM4Di receptor.^[4] This is a critical consideration for experimental design and the inclusion of appropriate controls.

The hM4Di receptor is a modified human M4 muscarinic receptor that couples to the Gi signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions hyperpolarizes the neuron, decreasing its resting membrane potential and reducing its excitability and firing rate.



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hM4Di Signaling Pathway.

Data Presentation: Quantitative Parameters for CNO-Mediated Silencing

The following tables summarize key quantitative data for the use of CNO in silencing neuronal activity. These values should be considered as starting points, and optimal concentrations and dosages should be empirically determined for each experimental system.

In Vitro Applications

Parameter	Value	Cell Type/System	Observed Effect	Reference
Working Concentration	1-10 μ M	General starting range for cell culture	Activation of DREADDs	
Effective Concentration	3 μ M	Organotypic slice cultures of rat visual cortex	Significant reduction in calcium event frequency and amplitude	
Effective Concentration	10 μ M	HEK293 cells expressing GIRK1/2 subunits	Induction of GIRK currents	
IC50 for Synaptic Inhibition	0.03 μ M	Cortical neurons	Inhibition of synaptic transmission	
Concentration for Neuronal Silencing	1 μ M	AGRP neurons	Decreased spontaneous firing rate	

In Vivo Applications

Administration Route	Dosage	Animal Model	Observed Effect	Reference
Intraperitoneal (i.p.) Injection	1-10 mg/kg	Mice	General range for behavioral experiments	
Intraperitoneal (i.p.) Injection	0.3 - 0.5 mg/kg	Mice	Peak effect on local field potential between 45-50 minutes, lasting approximately 9 hours	
Subcutaneous (s.c.) Injection	5 mg/kg	Mice	Decline in c-Fos expression in the hippocampus and cortex	
Drinking Water	1 mg/kg/day	Mice	Robust and sustained c-Fos induction	
Eye Drops	1 mg/kg (daily)	Mice	Sustained c-Fos expression	

Experimental Protocols

Protocol 1: In Vitro Neuronal Silencing in Cell Culture

This protocol outlines the steps for preparing CNO solutions and applying them to cultured neurons expressing hM4Di.

Materials:

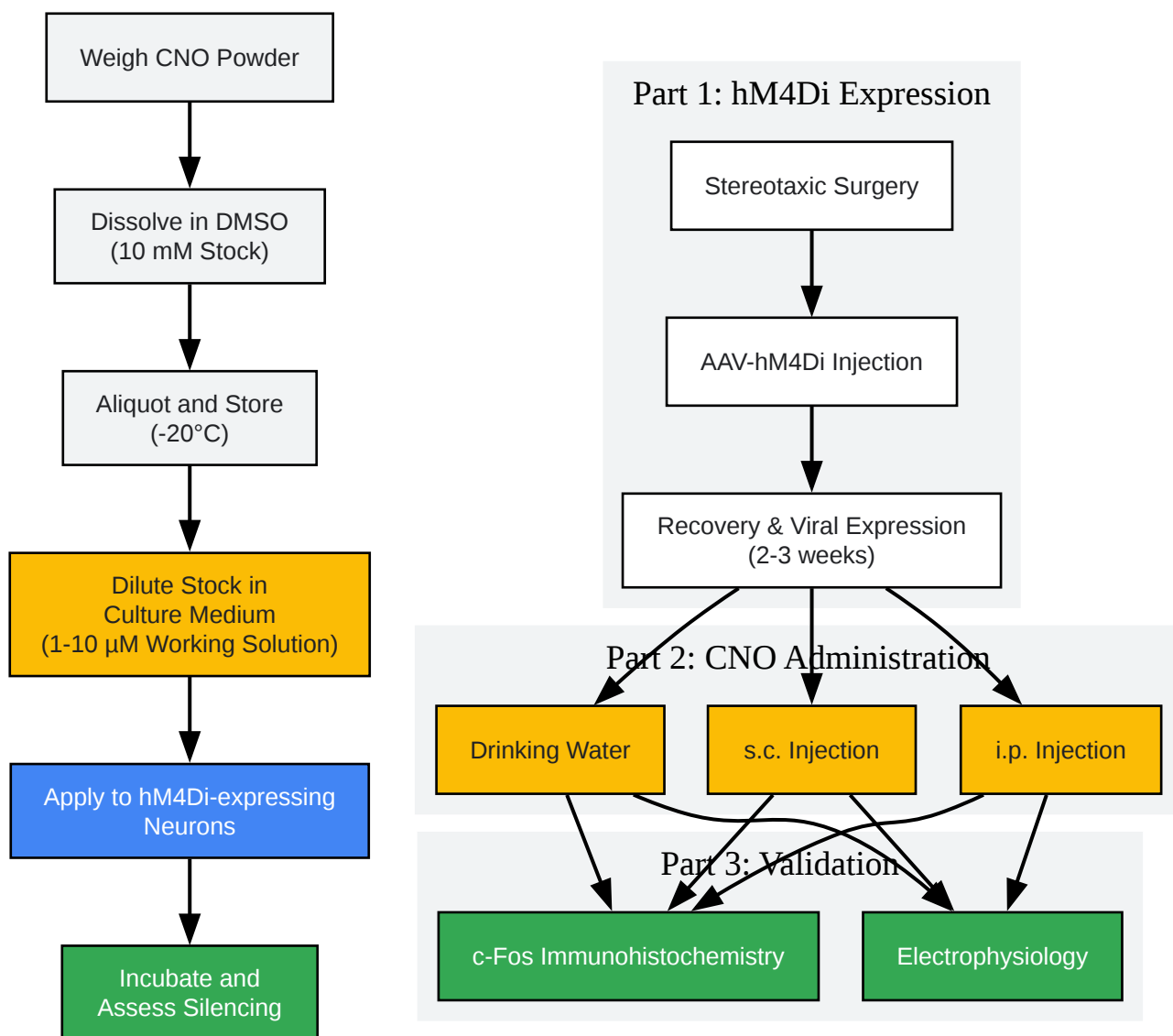
- **Clozapine N-oxide** (CNO) powder
- Dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes
- Calibrated balance
- Vortex mixer
- Pre-warmed cell culture medium
- Cultured neurons expressing hM4Di

Procedure:

- Stock Solution Preparation (10 mM in DMSO):
 - Carefully weigh the CNO powder. For improved accuracy, it is recommended to weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.
 - Add the weighed CNO to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
 - Vortex until the CNO is completely dissolved, resulting in a clear solution.
 - Aliquot the stock solution into single-use volumes and store at -20°C. Stock solutions are stable for several months.
- Working Solution Preparation:
 - Determine the final desired working concentration (typically 1-10 μ M).
 - Thaw an aliquot of the CNO stock solution.
 - Dilute the stock solution in pre-warmed cell culture medium. For example, to make 1 mL of a 10 μ M working solution from a 10 mM stock, add 1 μ L of the stock to 999 μ L of medium.
 - Prepare fresh working solutions for each experiment as aqueous solutions of CNO are prone to precipitation.
- Application to Cells:

- Aspirate the existing medium from the cultured neurons.
- Add the CNO working solution to the cells.
- Include a vehicle control (DMSO in culture medium at the same final concentration) to account for any solvent effects.
- Incubate for the desired duration to achieve neuronal silencing.



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